molecular formula C13H17ClN2O2 B13643097 (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate

Cat. No.: B13643097
M. Wt: 268.74 g/mol
InChI Key: QRPZPTLFYCOBRC-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is a hydrazone derivative characterized by a tert-butyl ester group, a chloro substituent, and a p-tolyl (4-methylphenyl) hydrazone moiety. The Z-configuration of the hydrazone double bond is critical for its stereoelectronic properties and intermolecular interactions, such as hydrogen bonding . This compound is synthesized via reactions involving tert-butyl esters and diazonium salts, as exemplified in related syntheses of ethyl analogs .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3

InChI Key

QRPZPTLFYCOBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate typically involves the condensation of a tert-butyl chloroacetate derivative with a p-tolylhydrazine or its diazonium salt under controlled conditions to form the hydrazono linkage. The key steps include:

  • Preparation of tert-butyl chloroacetate as the starting ester.
  • Formation of p-tolyl diazonium salt from p-toluidine (4-methylaniline) via diazotization.
  • Coupling of the diazonium salt with tert-butyl chloroacetate or its equivalents in the presence of a suitable catalyst.

Preparation of tert-Butyl Chloroacetate

Tert-butyl chloroacetate is a crucial intermediate and can be prepared via the direct addition of chloroacetic acid to isobutene under pressure without catalysts or solvents, as described in US Patent US5591888A:

Parameter Condition
Reactants Chloroacetic acid + Isobutene
Vessel Closed pressurized vessel
Temperature 80–110 °C
Pressure 3–12 bar (self-established)
Reaction time 1–12 hours (preferably 4–8 hours)
Catalyst None
Post-processing Distillation under reduced pressure without neutralization

This method is industrially feasible, avoids catalysts and solvents, and yields tert-butyl chloroacetate suitable for further synthesis steps.

Formation of the Hydrazono Compound

The hydrazono moiety is introduced by reaction of the chloroacetate derivative with a p-tolyl diazonium salt. While direct reports on (Z)-tert-butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate are sparse, closely related compounds such as (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)ethyl acetate have well-documented synthetic procedures that can be adapted.

Key features of these procedures include:

  • Diazotization of p-toluidine with sodium nitrite in acidic aqueous medium at low temperature (0–10 °C).
  • Coupling of the diazonium salt with the chloroacetate ester in the presence of a phase transfer catalyst.
  • Use of solvents such as dichloromethane or ethyl acetate to facilitate the reaction.
  • Control of reaction temperature below 15 °C to favor the (Z)-isomer formation.
  • Post-reaction workup involving organic phase separation, washing, drying, and concentration.

Example adapted from related literature (for 4-methoxyphenyl analog):

Step Reagents/Conditions Outcome
Diazotization p-Toluidine (or analog) + HCl + NaNO2 aqueous solution, 0–10 °C p-Tolyl diazonium salt solution
Coupling reaction tert-Butyl chloroacetate + phase transfer catalyst (e.g., triethylbenzylammonium chloride) + aqueous diazonium salt, 0–10 °C, 1–2 h Formation of hydrazono ester
Workup Extraction with dichloromethane, washing with saturated NaHCO3 and NaCl solutions, drying over Na2SO4, evaporation Yellow-brown solid product
Yield and purity Yield > 95%, purity > 96% by HPLC (adapted from related compound data) High yield and purity

The use of phase transfer catalysts significantly improves reaction times, yields, and purity compared to older methods without catalysts, which suffered from longer reaction times (>12 h), lower yields (~74–76%), and more complex purification.

Comparison of Preparation Methods for Related Hydrazono Chloroacetates

Method Solvent Catalyst/Conditions Reaction Time Yield (%) Purity (%) Notes
Ethyl acetate, no catalyst Ethyl acetate (immiscible with water) No catalyst, biphasic reaction >12 h 74 Moderate Longer reaction, more impurities, lower yield
Methanol, no catalyst Methanol (homogeneous) No catalyst Not specified 76 Low Product insoluble, sticky solid formed, complex post-treatment
Phase transfer catalyst method Dichloromethane + water Quaternary ammonium salt (e.g., triethylbenzylammonium chloride), 0–10 °C 1–2 h >97 >96 Short reaction, simplified workup, high yield and purity, industrially scalable

This comparison highlights the benefits of phase transfer catalysis in the synthesis of hydrazono chloroacetates, which can be extrapolated to the tert-butyl analog with p-tolyl substitution.

Purification Techniques

Purification of the hydrazono ester typically involves:

  • Organic solvent extraction (e.g., dichloromethane).
  • Washing with saturated sodium bicarbonate solution to neutralize acids.
  • Washing with saturated sodium chloride solution to remove water.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Optional column chromatography using silica gel with dichloromethane/methanol mixtures for further purification if needed.

These steps yield a product suitable for subsequent synthetic steps without further purification in many cases, as indicated by high HPLC purity (>96%).

Summary Table of Preparation Parameters for (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate

Parameter Recommended Condition/Value Source/Notes
Starting ester tert-Butyl chloroacetate Prepared via chloroacetic acid + isobutene method
Diazonium salt precursor p-Toluidine (4-methyl aniline) Diazotized with NaNO2/HCl at 0–10 °C
Reaction solvent Dichloromethane/water biphasic system Facilitates phase transfer catalysis
Catalyst Triethylbenzylammonium chloride (quaternary ammonium salt) Phase transfer catalyst improves yield and purity
Reaction temperature 0–10 °C Controls isomer formation and minimizes impurities
Reaction time 1–2 hours Significantly shorter than older methods
Workup Extraction, washing (NaHCO3, NaCl), drying (Na2SO4), evaporation Simple and efficient
Yield >95% High yield with catalyst use
Purity (HPLC) >96% Suitable for further reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group undergoes substitution with nucleophiles like amines or thiols. For example:
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate + Amine → Hydrazone-amide derivative
Conditions:

  • Solvent: Ethyl acetate or DMF

  • Base: Triethylamine (2–3 equiv)

  • Temperature: 80°C

Example Reaction Data:

Starting MaterialProduct YieldConditions
Ethyl 2-chloro analog79.3%Ethyl acetate, 80°C

Cyclization Reactions

The hydrazone moiety facilitates cyclization to form heterocycles. Under acidic or basic conditions:
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate → Thiazolidinone or Pyrazole derivatives

Mechanistic Pathway:

  • Hydrazone nitrogen attacks the ester carbonyl, forming a five-membered ring.

  • Chloro group elimination or retention depends on reaction pH.

Key Observations:

  • Acidic conditions favor thiazolidinone formation via intramolecular cyclization.

  • Basic conditions may retain the chloro group for further functionalization.

Oxidation

The hydrazone bond oxidizes to a diazo compound under strong oxidizing agents (e.g., MnO₂):
(Z)-Hydrazone → Diazoketone derivative
Applications: Intermediate for carbene generation in catalysis.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone to a hydrazine:
(Z)-Hydrazone → Hydrazine intermediate
Use: Synthesis of bioactive amines or ureas.

Hydrolysis Reactions

The tert-butyl ester hydrolyzes under acidic or basic conditions:
(Z)-tert-Butyl ester → (Z)-Carboxylic acid derivative

Conditions and Outcomes:

Hydrolysis AgentProductYield
4N HClCarboxylic acid>80%
NaOH (aqueous)Sodium carboxylate>75%

Mechanistic Insights

  • Steric Effects: The tert-butyl group hinders nucleophilic attack at the ester carbonyl, directing reactivity toward the chloro site.

  • Electronic Effects: Electron-withdrawing chloro and hydrazone groups activate the α-carbon for substitution or elimination.

Reaction Optimization Table

Reaction TypeOptimal SolventCatalystTemperatureYield Range
Nucleophilic SubstitutionEthyl acetateTriethylamine80°C70–85%
CyclizationTolueneHCl (4N)Reflux65–78%
HydrolysisWater/THFHCl or NaOH25–60°C75–85%

This compound’s versatility in nucleophilic, cyclization, and redox reactions makes it invaluable in medicinal chemistry and materials science. Further studies could explore its use in asymmetric catalysis or polymer chemistry.

Scientific Research Applications

(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its ability to form stable hydrazone linkages with biological molecules.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate involves its ability to form stable hydrazone linkages. This property allows it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles and electrophiles suggests it could modulate biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Features

The tert-butyl ester distinguishes this compound from common ethyl ester analogs. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Features
(Z)-Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate p-tolyl (4-MePh) 255.7 Not reported Ethyl ester; similar electronic profile but lower steric bulk vs. tert-butyl
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate 4-MeOPh 256.7 94 Methoxy group enhances electron density; higher polarity vs. p-tolyl
(Z)-Ethyl 2-chloro-2-(2-(4-bromophenyl)hydrazono)acetate 4-BrPh 330.6 Not reported Bromine substituent enables cross-coupling reactions
(Z)-Ethyl 2-chloro-2-(2-(3,5-dichlorophenyl)hydrazono)acetate 3,5-Cl₂Ph 309.6 Not reported Dichloro substitution increases lipophilicity and steric hindrance
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate p-tolyl (4-MePh) 297.8 Not reported tert-Butyl group improves thermal stability; reduced solubility in polar solvents

Notes:

  • Electronic Effects : The p-tolyl group’s electron-donating methyl substituent moderates the hydrazone’s electron-withdrawing character, affecting resonance stabilization and hydrogen-bonding capacity .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing: Ethyl analogs like (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate form helical chains via N–H···O hydrogen bonds between the hydrazone NH and ester carbonyl . The tert-butyl variant likely exhibits similar intermolecular interactions but altered packing due to steric bulk .
  • Hydrogen Bonding: The hydrazone NH in all analogs acts as a hydrogen bond donor, while ester carbonyls serve as acceptors. The p-tolyl group’s methyl substituent may weaken hydrogen-bond strength compared to electron-rich substituents (e.g., 4-MeOPh) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-tert-butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via diazonium coupling. A cold solution of p-tolyldiazonium chloride is added to tert-butyl 2-chloro-3-oxobutanoate in ethanol with sodium acetate as a base, followed by refrigeration to precipitate the product. Yield optimization (e.g., ~80%) requires strict temperature control (273 K) and gradual diazonium salt addition over 20 minutes . Recrystallization from ethanol enhances purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

  • Methodological Answer : X-ray crystallography confirms the Z-configuration by revealing the planar Caryl–NH–N=C unit and hydrogen-bonding network (e.g., N–H···O=C interactions forming helical chains). NMR (¹H/¹³C) identifies key signals: the tert-butyl group (δ ~1.4 ppm for CH₃), hydrazono proton (δ ~10-12 ppm), and aromatic protons (δ ~6-7 ppm for p-tolyl). IR spectroscopy verifies C=O (~1700 cm⁻¹) and N=N (~1600 cm⁻¹) stretches .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound is stable at room temperature but should be stored in a desiccator to prevent hydrolysis of the ester group. Prolonged exposure to light or moisture may degrade the hydrazono moiety. Analytical samples for long-term studies should be kept under inert gas (N₂/Ar) at -20°C .

Advanced Research Questions

Q. What role does the Z-configuration play in directing reactivity toward heterocyclic synthesis, and how can this be exploited methodologically?

  • Methodological Answer : The Z-configuration positions the hydrazono nitrogen and chlorine atom for regioselective cyclization. For example, under basic conditions (e.g., K₂CO₃/DMF), the compound undergoes heteroannulation with nucleophiles (e.g., ethyl cyanoacetate) to form spiroheterocycles. Computational studies (DFT) can predict transition states to optimize ring-forming reactions .

Q. How can contradictions in reaction outcomes (e.g., unexpected by-products or low yields) be systematically addressed during scale-up?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., hydrolysis of the chloroacetate group). To mitigate this:

  • Use anhydrous solvents and low temperatures (<5°C) during synthesis.
  • Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystal lattice, and how do these interactions influence solid-state reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H···O=C hydrogen bonds, which stabilize the Z-configuration. Hirshfeld surface analysis quantifies interaction contributions (e.g., % contact area). These interactions may reduce solubility but enhance thermal stability, as seen in DSC/TGA profiles .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic utility?

  • Methodological Answer : Molecular docking (AutoDock) predicts binding affinities to biological targets (e.g., enzymes), while QSAR models correlate substituent effects (e.g., p-tolyl vs. methoxyphenyl) with activity. For catalytic applications, DFT calculations (Gaussian) assess frontier orbital energies to predict redox behavior .

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